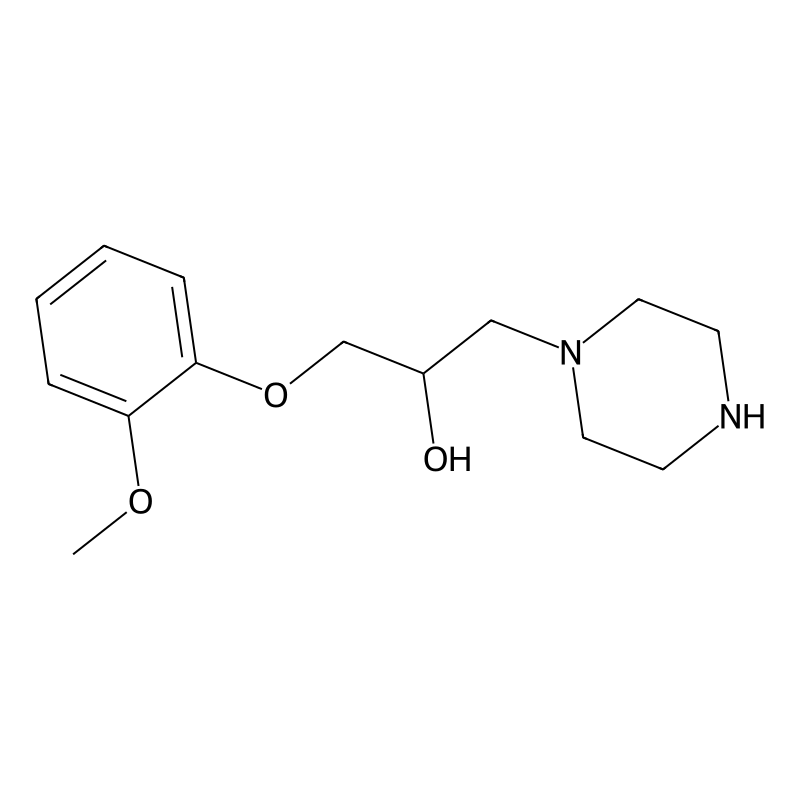

1-(2-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol

Content Navigation

- 1. General Information

- 2. Procurement Overview: 1-(2-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol as a Key Analytical and Synthetic Standard

- 3. The Non-Interchangeability of Ranolazine Impurity Standards in Regulatory Workflows

- 4. Quantitative Evidence Guide: Differentiating 1-(2-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-(2-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol (CAS 162712-35-8), widely recognized as Ranolazine N-Desacetamido Impurity or metabolite CVT-2513, is a critical piperazine-derived building block and analytical reference material. In pharmaceutical procurement, it serves a dual purpose: as an essential high-purity reference standard for high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to validate the purity of Ranolazine active pharmaceutical ingredients (APIs), and as an advanced intermediate in convergent synthetic pathways. Procuring this specific compound enables laboratories to accurately quantify process-related impurities for regulatory submissions (such as ANDAs) and provides DMPK researchers with a validated metabolite standard for evaluating residual anti-ischemic activity .

Research Fit

Substituting 1-(2-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol with generic piperazine derivatives or crude synthetic mixtures fundamentally compromises both analytical resolution and regulatory compliance. In quality control environments, pharmacopeial methods require exact retention time matching and mass-to-charge (m/z) validation to distinguish the N-desacetamido impurity from the parent API and other degradants like the Ranolazine ether dimer. Using uncharacterized or structurally analogous piperazines fails to satisfy the strict limit of detection (LOD) and limit of quantification (LOQ) thresholds mandated by ICH guidelines for API release testing. Furthermore, in metabolic profiling, only the exact CVT-2513 structure can accurately map the specific pharmacokinetic degradation pathways of Ranolazine, making close structural analogs useless for precise clearance assays .

Substitution Risk

Chromatographic and Mass Spectrometric Differentiation for API Quality Control

For regulatory API release, analytical laboratories must quantify unreacted intermediates and degradants. 1-(2-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol (Ranolazine Impurity B) provides a distinct mass-to-charge ratio (m/z 267.34 [M+H]+) compared to the parent Ranolazine API (m/z 428.54 [M+H]+). This 161.2 Da mass difference, corresponding to the absence of the N-(2,6-dimethylphenyl)acetamide moiety, ensures baseline chromatographic resolution in reverse-phase HPLC methods, preventing peak overlap during impurity quantification.

| Evidence Dimension | Molecular mass differentiation (m/z) for LC-MS resolution |

| Target Compound Data | 266.34 g/mol (m/z 267 [M+H]+) |

| Comparator Or Baseline | Ranolazine API (427.54 g/mol, m/z 428 [M+H]+) |

| Quantified Difference | 161.2 Da mass reduction |

| Conditions | Reverse-phase LC-MS impurity profiling |

Procuring the exact N-desacetamido standard is mandatory for establishing accurate calibration curves and demonstrating method specificity in ANDA regulatory filings.

Pharmacological Baseline in Metabolite Activity Assays

In pharmacokinetic evaluation, 1-(2-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol is tracked as the active metabolite CVT-2513. In vivo studies utilizing isoprenaline-induced myocardial ischemia models demonstrate that while CVT-2513 retains measurable cardioprotective effects, its potency is quantitatively lower than both the parent Ranolazine and the primary metabolite CVT-2738. Procuring this specific metabolite standard allows researchers to accurately partition the total in vivo efficacy between the parent drug and its downstream metabolic products [1].

| Evidence Dimension | Anti-myocardial ischemia potency |

| Target Compound Data | Measurable cardioprotective activity (CVT-2513) |

| Comparator Or Baseline | Ranolazine and CVT-2738 (Higher potency) |

| Quantified Difference | Reduced relative potency compared to parent API |

| Conditions | Isoprenaline-induced myocardial ischemia model (in vivo) |

Essential for DMPK scientists who need to quantify the exact contribution of secondary metabolites to the overall therapeutic or toxicological profile of late Na+ channel inhibitors.

Processability Advantage in Convergent Synthesis Routes

In the synthesis of Ranolazine and its derivatives, utilizing pre-formed 1-(2-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol as an advanced intermediate enables a highly efficient convergent route. By reacting this target compound directly with 2-chloro-N-(2,6-dimethylphenyl)acetamide, chemists bypass the linear sequence of handling volatile piperazine and potentially genotoxic epoxide intermediates in the final stages. This convergent N-alkylation step typically proceeds with high conversion efficiency, significantly reducing downstream purification burdens compared to multi-step linear assemblies .

| Evidence Dimension | Synthetic pathway efficiency and handling safety |

| Target Compound Data | Single-step convergent N-alkylation to final API |

| Comparator Or Baseline | Linear synthesis (epoxide + piperazinyl amide) |

| Quantified Difference | Elimination of late-stage genotoxic epoxide handling |

| Conditions | Process-scale pharmaceutical synthesis |

Purchasing this advanced intermediate streamlines custom synthesis operations, reduces genotoxic risk exposure, and improves overall yield for novel piperazine-based drug discovery.

Analytical Reference Standard for ANDA Submissions

As Ranolazine N-Desacetamido Impurity, this compound is strictly required for validating HPLC and LC-MS methods during the quality control and release testing of Ranolazine API batches, ensuring compliance with ICH impurity thresholds.

DMPK and Metabolic Fate Studies

Procured as CVT-2513, it serves as an indispensable reference material for in vitro hepatocyte clearance assays and in vivo pharmacokinetic tracking, enabling the precise quantification of Ranolazine's metabolic breakdown [1].

Advanced Precursor for Piperazine-Derivative Libraries

In medicinal chemistry, this compound acts as a versatile building block. Its secondary amine allows for rapid, convergent N-alkylation or acylation, facilitating the generation of novel late Na+ channel inhibitor libraries without the need to handle reactive epoxides .

Application Fit Matrix

XLogP3

Other CAS

Wikipedia

Explore Compound Types